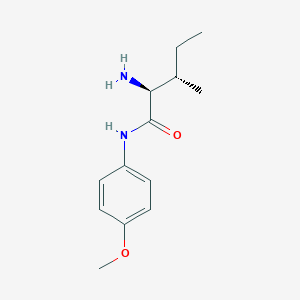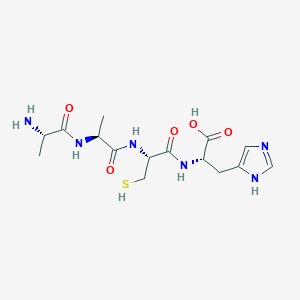
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine is a tetrapeptide composed of four amino acids: L-alanine, L-cysteine, and L-histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of cysteine and histidine residues in the peptide sequence imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The imidazole ring of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Imidazole can react with alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Alkylated histidine derivatives.
科学研究应用
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and reactions involving cysteine and histidine residues.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine involves its ability to interact with various molecular targets through its amino acid residues. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The histidine residue can coordinate metal ions and participate in acid-base catalysis. These interactions enable the compound to modulate biological processes and enzyme activities.
相似化合物的比较
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar histidine functionality but lacking the cysteine residue.
L-Alanyl-L-cysteine: A dipeptide with similar cysteine functionality but lacking the histidine residue.
L-Carnosine (β-alanyl-L-histidine): A dipeptide with antioxidant properties similar to L-Alanyl-L-alanyl-L-cysteinyl-L-histidine.
Uniqueness
This compound is unique due to the presence of both cysteine and histidine residues, which confer distinct chemical reactivity and biological activity. The combination of these residues allows for versatile interactions and applications in various fields.
属性
CAS 编号 |
632287-25-3 |
|---|---|
分子式 |
C15H24N6O5S |
分子量 |
400.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H24N6O5S/c1-7(16)12(22)19-8(2)13(23)21-11(5-27)14(24)20-10(15(25)26)3-9-4-17-6-18-9/h4,6-8,10-11,27H,3,5,16H2,1-2H3,(H,17,18)(H,19,22)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,10-,11-/m0/s1 |
InChI 键 |
ONROEROIDFPJDT-UUTMEEIUSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


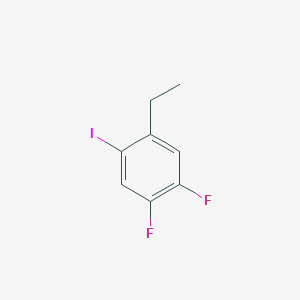
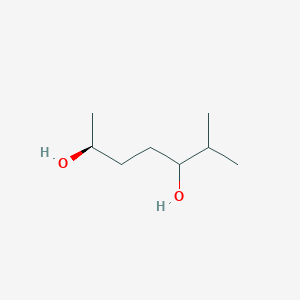
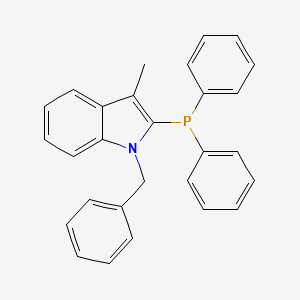
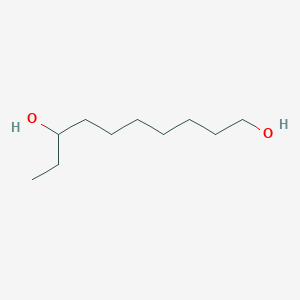

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
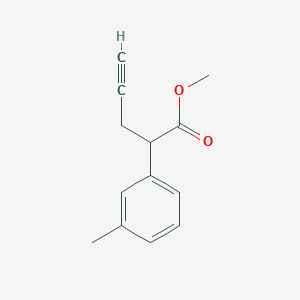
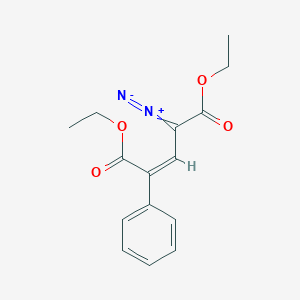

![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
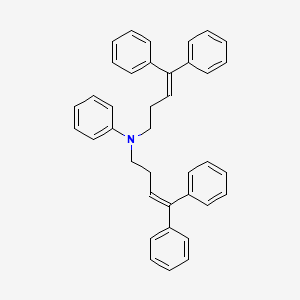
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

